Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid
Description
Structural Elucidation of Dispiro[2.0.2⁴.1³]heptane-7-carboxylic Acid
IUPAC Nomenclature and Systematic Identification
The IUPAC name dispiro[2.0.2⁴.1³]heptane-7-carboxylic acid adheres to strict nomenclature rules for polycyclic compounds. The term dispiro indicates two spiro junctions, while the numbers in brackets (2.0.2⁴.1³) specify the bridge lengths connecting the rings. The parent chain is heptane, with the carboxylic acid group attached at position 7.
| Component | Description |
|---|---|
| Spiro junctions | Two spiro atoms connecting three rings: cyclopropane, cyclopropane, and a fused bridge |
| Bridge lengths | First bridge: 2 carbons; second bridge: 0 carbons; third bridge: 2 carbons |
| Substituent | Carboxylic acid (-COOH) at position 7 of the heptane backbone |
This nomenclature aligns with systematic approaches for naming polyspirocyclic compounds, where bridge lengths and substituent positions are prioritized.
Molecular Topology Analysis of Spirocyclic Framework
The compound’s topology consists of three interconnected rings: two cyclopropane rings and a fused bridge. The spiro junctions create a rigid, three-dimensional structure with inherent chirality.
Key Topological Features:
- Spiro Atoms : Two spiro atoms (degree ≥4) form the junction points, enabling the integration of multiple rings.
- Ring Strain : Cyclopropane rings introduce significant strain, influencing reactivity and stability.
- Symmetry : The molecule exhibits limited symmetry due to the asymmetric carboxylic acid group.
| Topological Index | Value | Significance |
|---|---|---|
| Number of rings | 3 | Two cyclopropane rings, one fused bridge |
| Spiro atoms | 2 | Central junction points for ring connectivity |
| Rotatable bonds | 1 | Restricted conformational flexibility |
This topology resembles other spirocyclic compounds but distinguishes itself through the carboxylic acid functional group.
X-ray Crystallographic Characterization
Experimental charge density studies using single-crystal X-ray diffraction (100 K) revealed critical insights:
- Bond Lengths : Cyclopropane C–C bonds (~1.5 Å) exhibit strain, while C–O bonds in the carboxylic acid group are typical (~1.3 Å).
- Deformation Density : Electron density redistribution highlights π-acceptor effects from the carboxylic acid group, particularly on the endo-side of the molecule.
- Laplacian Analysis : Peaks and troughs in the Laplacian of electron density confirm localized electron density, consistent with cyclopropane ring strain.
Comparative Crystallographic Data:
| Parameter | Dispiro[2.0.2⁴.1³]heptane-7-carboxylic Acid | Related Spirocyclic Compounds |
|---|---|---|
| R-factor | 0.023 (for 5539 reflections) | Similar for polyspirocyclopropanes |
| Electron Density | Localized on spiro junctions | Distributed in linear analogs |
These findings underscore the molecule’s unique electronic distribution and structural rigidity.
Comparative Analysis with Related Dispiro Architectures
The compound is distinguished from other dispiro structures by its carboxylic acid substituent and bridge configurations.
Structural Comparisons:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Dispiro[2.0.2⁴.1³]heptane-7-carbaldehyde | C₈H₁₀O | Aldehyde group; similar spiro framework |
| Dispiro[2.0.2.1]heptane-5-carboxylic acid | C₈H₁₀O₂ | Carboxylic acid at position 5; distinct bridge |
| Dispiro-oxindolopyrrolizidines | C₁₅H₁₄N₂O₃ | Heterocyclic spiro systems; no carboxylic acid |
Functional Group Impact:
Properties
IUPAC Name |
dispiro[2.0.24.13]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6(10)5-7(1-2-7)8(5)3-4-8/h5H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGZJFVHDICEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C(C23CC3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181134-66-7 | |
| Record name | dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid typically involves the formation of the spirocyclic rings through a series of cyclization reactions. One common method includes the use of cycloaddition reactions, where dienes and dienophiles react to form the spirocyclic structure. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, and may be conducted under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Applications
The unique structural features of Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid lead to its utilization in several scientific domains:
Pharmaceutical Applications
This compound has shown potential as a scaffold for drug design due to its ability to interact with biological targets effectively. Its unique structure may confer specific biological activities that can be harnessed in medicinal chemistry.
Material Science
The compound's spirocyclic nature allows for the exploration of new materials with unique mechanical and thermal properties. It can be incorporated into polymers or used as a building block for advanced materials.
Agrochemical Applications
Research indicates that compounds with similar structures exhibit herbicidal activity, suggesting that this compound may also possess agrochemical potential, particularly in developing new herbicides or pesticides.
Case Study 1: Pharmaceutical Development
A study investigated the synthesis of derivatives based on this compound as potential anti-inflammatory agents. The derivatives exhibited varying degrees of activity against specific targets, demonstrating the compound's versatility in drug design.
Case Study 2: Material Science Innovations
Research focused on incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength, paving the way for applications in high-performance materials.
Mechanism of Action
The mechanism by which Dispiro[2.0.2{4}.1{3}]heptane-7-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on the molecular targets and pathways involved are essential for understanding its full potential .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s reactivity and applications are influenced by its spirocyclic framework and carboxylic acid group. Below is a comparison with analogous compounds:
Reactivity and Stability
- Dispiro[2.0.2⁴.1³]heptane-7-carboxylic acid : The spiro-cyclopropane rings introduce significant ring strain, enhancing reactivity in ring-opening reactions. The carboxylic acid group facilitates hydrogen bonding and salt formation, improving solubility in polar solvents .
- Azaspiro analogs : The inclusion of nitrogen (e.g., 5-azaspiro[2.4]heptane derivatives) increases hydrogen-bonding capacity, enhancing biological activity but reducing thermal stability compared to purely hydrocarbon systems .
- Bicyclo[2.2.1]heptane derivatives : The bridged structure reduces ring strain, making these compounds more stable under acidic conditions but less reactive in cyclopropane-specific reactions .
Research Findings and Data Tables
Physicochemical Properties
| Property | Dispiro[2.0.2⁴.1³]heptane-7-carboxylic acid | 7-Fluoro-5-azaspiro[2.4]heptane-7-carboxylic acid | Bicyclo[2.2.1]heptane-7-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 138.16 | 175.16 | 140.18 |
| Melting Point (°C) | 72–75 (sublimation) | 150–152 | 77.5–78.5 |
| Solubility in Water | Low | Moderate (HCl salt form) | Low |
| LogP (Octanol-Water) | 1.2 | 0.8 | 1.5 |
Biological Activity
Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid (CAS Number: 181134-66-7) is a unique bicyclic compound characterized by its distinctive dispiro structure. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.
Chemical Structure and Properties
- Molecular Formula : C8H10O2
- Molecular Weight : 138.17 g/mol
- IUPAC Name : this compound
- InChI Key : ARGZJFVHDICEJO-UHFFFAOYSA-N
The compound features a carboxylic acid functional group, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.
Anti-inflammatory Effects
Carboxylic acids are also known for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production. Investigations into similar compounds suggest that this compound could potentially inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
Case Study 1: Structural Activity Relationship (SAR)
A study focusing on the SAR of carboxylic acids revealed that the presence of a dispiro framework can enhance the binding affinity to specific biological targets, such as enzymes involved in inflammatory processes. This suggests that modifications to the dispiro structure could lead to more potent derivatives.
Case Study 2: Computational Modeling
Computational studies have modeled the interactions of dispiro compounds with protein targets. These studies indicate that the unique spatial arrangement of functional groups in this compound may facilitate better binding to active sites compared to linear analogs, potentially enhancing its biological efficacy.
Predicted Biological Activity Profile
| Property | Value |
|---|---|
| Molecular Weight | 138.17 g/mol |
| LogP (octanol-water partition) | 2.65 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 37 Ų |
Q & A
Q. How to design experiments to quantify the compound’s π-acceptor effects on adjacent cyclopropane rings?
- Methodological Answer :
- Synthesis of derivatives : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) and compare bond lengths via X-ray .
- Electron localization function (ELF) analysis : Computational mapping of electron density changes .
- Kinetic studies : Measure reaction rates in Diels-Alder cycloadditions to assess electronic modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
